N-(2,5-Dimethylphenyl)-N-(phenylsulfonyl)glycine
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Overview
Description
N-(2,5-Dimethylphenyl)-N-(phenylsulfonyl)glycine is an organic compound that belongs to the class of sulfonyl glycine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethylphenyl)-N-(phenylsulfonyl)glycine typically involves the reaction of 2,5-dimethylphenylamine with phenylsulfonyl chloride in the presence of a base, followed by the addition of glycine. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases like triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethylphenyl)-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2,5-Dimethylphenyl)-N-(phenylsulfonyl)glycine has several scientific research applications, including:
Medicinal Chemistry: The compound may be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique structural features make it useful in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethylphenyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethylphenyl)-N-(phenylsulfonyl)glycine
- N-(3,5-Dimethylphenyl)-N-(phenylsulfonyl)glycine
- N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)glycine
Uniqueness
N-(2,5-Dimethylphenyl)-N-(phenylsulfonyl)glycine is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and biological activity. The presence of both 2,5-dimethylphenyl and phenylsulfonyl groups provides a distinct combination of electronic and steric effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-8-9-13(2)15(10-12)17(11-16(18)19)22(20,21)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBZYHPLXNYRRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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